![molecular formula C21H38O7SSi B1412421 甲苯-4-磺酸 2-(2-{2-[2-(叔丁基-二甲基-甲硅烷基氧基)-乙氧基]-乙氧基}-乙氧基)-乙酯 CAS No. 571167-64-1](/img/structure/B1412421.png)
甲苯-4-磺酸 2-(2-{2-[2-(叔丁基-二甲基-甲硅烷基氧基)-乙氧基]-乙氧基}-乙氧基)-乙酯
描述
Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester is a complex organic compound . It has been designed and synthesized as a novel fluorescent labeling reagent . It was used to label twenty-six fatty acids (C5–C30) successfully .
Synthesis Analysis
The synthesis of this compound involves the use of K2CO3 catalyst in N, N -dimethylformamide solvent . The reaction conditions were optimized by employing a three-factor, three-level Box–Behnken design .Chemical Reactions Analysis
This compound has been used to label twenty-six fatty acids (C5–C30) successfully . The derivatives were sufficiently stable to be efficiently analyzed by high-performance liquid chromatography with fluorescence detection .科学研究应用
有机磷化合物合成:一项研究展示了使用甲苯相关化学物质合成有机磷化合物,其中可能包括类似于所讨论化合物的衍生物 (Pedersen 和 Lawesson,1974 年)。
烷基酯转化:研究表明,当某些酸的甲酯和乙酯溶液在甲苯中煮沸并在对甲苯磺酸存在下时,会形成取代呋喃酮 (Kulinkovich、Tishchenko 和 Romashin,1988 年)。
催化的酯化反应:对甲苯磺酸 (p-TSA) 在某些酸和醇之间的催化酯化反应中的应用是另一个应用。这种方法可有效促进这些化学反应 (Lacaze-Dufaure 和 Mouloungui,2000 年)。
新型表面活性剂合成:一项研究讨论了使用可能在结构上与所讨论化合物相关的化合物合成新型表面活性剂。这涉及马来酸酐的酯化和随后的磺化 (Sagir 等人,2014 年)。
芳香醚的脱保护:对甲苯磺酸可有效裂解芳香醚,其中可能包括在结构上类似于所讨论化合物的化合物 (Ploypradith 等人,2007 年)。
脂肪酸分析的荧光标记:该化合物已被用作银杏果和银杏叶样品中脂肪酸分析的荧光标记试剂。这表明了其在生物分析化学中的潜力 (Dong、Liu 和 Chen,2018 年)。
作用机制
Target of Action
The primary target of Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester is fatty acids . Fatty acids are essential structural elements of biological membranes and play important roles at trace levels in the regulation of a variety of physiological and biological functions .
Mode of Action
This compound acts as a fluorescent labeling reagent . It has been used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent . The interaction of the compound with its targets results in the formation of fluorescent derivatives that can be detected and quantified .
Result of Action
The primary result of the action of this compound is the successful labeling of fatty acids, allowing for their detection and quantification . This can provide valuable information about the presence and concentration of these fatty acids in various samples .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions for the labeling process were optimized by employing a three-factor, three-level Box–Behnken design . This suggests that factors such as temperature, pH, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester plays a crucial role in biochemical reactions, particularly in the labeling and detection of biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can react with hydroxyl groups in proteins, leading to the formation of stable sulfonate esters. This interaction is essential for the detection and quantification of specific biomolecules in complex biological samples .
Cellular Effects
The effects of Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester on various cell types and cellular processes are profound. It influences cell function by modifying the activity of key enzymes and proteins involved in cell signaling pathways. This compound can alter gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes. These interactions can lead to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester exerts its effects through covalent binding to specific amino acid residues in proteins. This binding can inhibit or activate enzyme activity, depending on the nature of the interaction. For example, the formation of sulfonate esters can inhibit the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects, such as tissue damage and organ dysfunction, can occur at very high doses .
Metabolic Pathways
Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for the metabolism of various biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites in cells. For example, the compound can inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid levels .
Transport and Distribution
Within cells and tissues, Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester is transported and distributed through specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester is determined by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with key enzymes and proteins involved in cellular metabolism .
属性
IUPAC Name |
2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O7SSi/c1-19-7-9-20(10-8-19)29(22,23)27-17-15-25-13-11-24-12-14-26-16-18-28-30(5,6)21(2,3)4/h7-10H,11-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPJYRSDQDSSHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O7SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





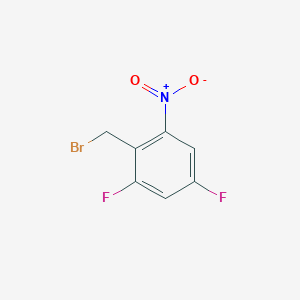

![Pyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B1412344.png)
![N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412350.png)
![N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412351.png)
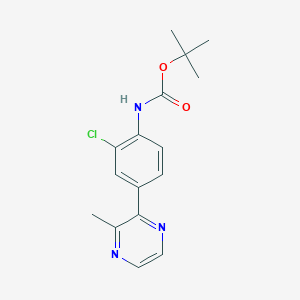
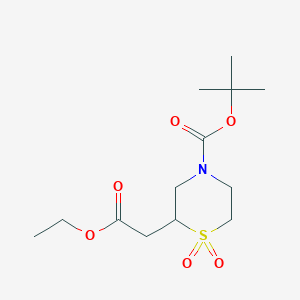
![Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B1412356.png)
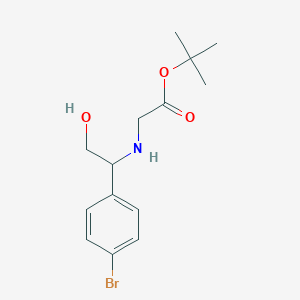
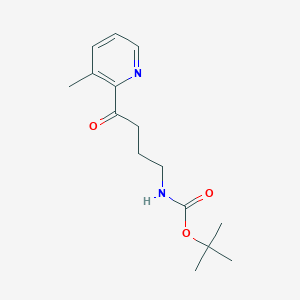
![3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412360.png)
![(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412361.png)